molecular formula C12H15FO B1324674 2,2-Dimethyl-4'-fluorobutyrophenone CAS No. 898765-49-6

2,2-Dimethyl-4'-fluorobutyrophenone

Cat. No. B1324674
M. Wt: 194.24 g/mol
InChI Key: RWPGJNSOUNNSIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-4’-fluorobutyrophenone is C12H15FO . The molecular weight is 194.24 g/mol . More detailed structural information, such as bond lengths and angles, would require specific spectroscopic analyses which are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-4’-fluorobutyrophenone include a molecular weight of 194.24500, a density of 1.015g/cm3, and a boiling point of 258.8ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Fluorescent Molecular Probes

Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of Fluorescent Solvatochromic Dapoxyl Dyes Compounds with a “push-pull” electron transfer system exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological events and processes studies (Diwu et al., 1997).

Chemical Characterization

Characterization of Phenols as their 2,4-Dinitrophenyl Ethers The reaction with fluoro-2,4-dinitrobenzene, ideal for characterizing phenols, suggests that similar chemical structures, including 2,2-Dimethyl-4'-fluorobutyrophenone, could be used in spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).

Enzyme Inhibition

Fluoro Ketone Inhibitors of Hydrolytic Enzymes Fluoro ketones are shown to be potent inhibitors of hydrolytic enzymes, suggesting that compounds like 2,2-Dimethyl-4'-fluorobutyrophenone may have applications in biochemistry and pharmacology as enzyme inhibitors (Gelb et al., 1985).

Antivascular Cancer Therapy

The Antitumour Activity of 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) in TNF Receptor-1 Knockout Mice Studies on DMXAA, a vascular disrupting agent, indicate that structurally related compounds could play a role in cancer therapy by inducing tumor necrosis factor and affecting tumor blood flow (Zhao et al., 2002).

properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPGJNSOUNNSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642435
Record name 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4'-fluorobutyrophenone

CAS RN

898765-49-6
Record name 1-(4-Fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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